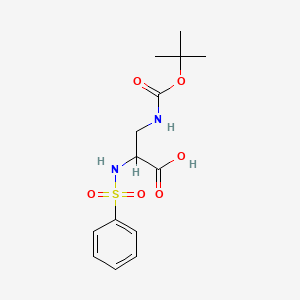

Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid

Description

Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid is a synthetic amino acid derivative featuring:

- A tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position.

- A phenylsulfonyl group on the 2-amino position.

- A propionic acid backbone.

This compound is primarily used in peptide synthesis and medicinal chemistry as a building block with orthogonal protection. The Boc group provides acid-labile protection, while the phenylsulfonyl moiety stabilizes the sulfonamide bond under both acidic and basic conditions, enabling sequential deprotection strategies .

Properties

Molecular Formula |

C14H20N2O6S |

|---|---|

Molecular Weight |

344.39 g/mol |

IUPAC Name |

2-(benzenesulfonamido)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H20N2O6S/c1-14(2,3)22-13(19)15-9-11(12(17)18)16-23(20,21)10-7-5-4-6-8-10/h4-8,11,16H,9H2,1-3H3,(H,15,19)(H,17,18) |

InChI Key |

SIWHQQQQQGDBKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Temperature Control

The reaction temperature must be carefully monitored to maintain stereochemical integrity. The exothermic nature of many of the steps requires gradual temperature adjustments, typically starting with cooling during initial reagent mixing, followed by allowing the reaction mixture to warm to room temperature as the reaction progresses.

pH Regulation

For many Boc-protection reactions, pH control is essential to ensure selective reaction at the amino group while preserving other functional groups. Typically, a pH range of 8-9 is maintained using appropriate buffers or base additions. For complex amino acids with multiple functional groups like the target compound, precise pH control becomes even more critical.

Reaction Monitoring

Thin-layer chromatography (TLC) is commonly employed to monitor reaction progress, ensuring complete conversion of starting materials while minimizing over-reaction. For the synthesis of enantiomerically pure compounds, monitoring techniques that can detect racemization, such as chiral HPLC, may also be employed during key synthetic steps.

Purification Methodologies

After the reaction sequence, the crude product requires careful purification to obtain this compound with high chemical and enantiomeric purity. The purification process typically involves:

Chromatographic Purification

Column chromatography on silica gel represents the primary purification method, effectively removing reaction by-products and unreacted starting materials. Typical elution systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol, adjusted to optimize separation of the target compound from impurities.

Quality Control Methods

The final purified product must meet specific quality criteria:

- Minimum purity of 95% as determined by HPLC analysis

- Correct optical rotation value of -58 ± 2° (C=1 in 1M NaOH)

- Defined melting point range of 135-140°C

- Appropriate spectroscopic characteristics consistent with the expected structure

Analytical Characterization

Comprehensive analytical characterization ensures the identity, purity, and stereochemical integrity of the synthesized this compound:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides essential structural confirmation through characteristic signal patterns. Both proton (¹H) and carbon (¹³C) NMR spectra are typically collected to fully confirm the molecular structure.

Mass Spectrometry

Mass spectrometric analysis confirms the molecular weight of 344.38 g/mol and provides fragmentation patterns characteristic of the Boc group, phenylsulfonyl moiety, and amino acid backbone.

Chiral Analysis

Given the importance of obtaining the correct (S)-enantiomer, chiral analysis techniques such as polarimetry (for optical rotation) and chiral HPLC are essential to confirm the enantiomeric purity of the final product.

Applications Informing Synthesis Requirements

The diverse applications of this compound impose specific requirements on its synthesis and purification methods:

Peptide Synthesis Applications

As a key building block in peptide synthesis, the compound must possess high chemical purity and defined stereochemistry to ensure formation of the correct peptide structures. The Boc protecting group allows selective reaction at the carboxylic acid terminus while protecting the amino functionality.

Drug Discovery Requirements

For pharmaceutical applications, stringent purity requirements (minimum 95% by HPLC) and defined stereochemistry are essential as these parameters directly impact biological activity. The compound's role in drug discovery necessitates preparation methods that consistently deliver high-quality material.

Bioconjugation Chemistry

In bioconjugation applications, the compound acts as a linker between biomolecules, requiring functional group compatibility and stability under various reaction conditions. The preparation methods must preserve these essential characteristics.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the sulfonyl group.

Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are typically controlled to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives.

Scientific Research Applications

Peptide Synthesis

Overview : Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid serves as a crucial building block in peptide synthesis. Its structural properties allow for the formation of complex peptides that are essential in drug development.

Applications :

- Drug Development : It is utilized to create peptides that mimic natural biological processes, aiding in the design of therapeutic agents targeting specific pathways.

- Case Study : In a study published by Chem-Impex, researchers synthesized a series of peptides containing this compound, demonstrating improved efficacy in targeting cancer cells .

Drug Discovery

Overview : This compound plays a vital role in the pharmaceutical industry, particularly in the discovery of new drugs.

Applications :

- Targeting Specific Pathways : Its unique chemical structure allows for the modulation of biological pathways, making it a valuable tool in drug design.

- Case Study : Research has shown that derivatives of this compound can act as inhibitors for various receptors involved in disease processes, including cancer and inflammation .

Bioconjugation

Overview : Bioconjugation involves linking biomolecules to enhance therapeutic efficacy or create targeted delivery systems.

Applications :

- Therapeutic Efficacy : The compound is used to attach drugs or imaging agents to proteins or antibodies, improving specificity and reducing side effects.

- Case Study : A study highlighted the use of this compound in creating targeted drug delivery systems for cancer therapy, which showed promising results in preclinical trials .

Research in Neuroscience

Overview : The compound is significant in neuroscience research, particularly concerning neurotransmitter systems.

Applications :

- Neurological Disorders : It helps researchers understand the mechanisms underlying various neurological conditions and potential treatments.

- Case Study : Investigations into the modulation of neurotransmitter receptors using this compound have provided insights into potential therapies for disorders such as Alzheimer's disease .

Analytical Chemistry

Overview : this compound is employed in analytical methods for detecting and quantifying amino acids.

Applications :

- Quality Control : It aids researchers in ensuring the integrity and quality of amino acid samples in various studies.

- Case Study : Analytical methods utilizing this compound have been developed to enhance the detection sensitivity of amino acids in biological samples, improving metabolic research outcomes .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid involves its interaction with various molecular targets. The Boc group provides protection for the amino group, allowing for selective reactions at other sites. The phenylsulfonylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key differences between Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid and analogous compounds:

Research Findings and Industrial Relevance

- Peptide Synthesis : Boc and Fmoc derivatives are critical for constructing complex peptides with orthogonal protection .

- Drug Discovery: Sulfonamide amino acids are explored as protease inhibitors, leveraging their transition-state analog properties .

- Commercial Availability: this compound is listed as discontinued by suppliers like CymitQuimica, suggesting niche use or synthesis challenges .

Biological Activity

Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a Boc (tert-butoxycarbonyl) protecting group on the amino moiety and a phenylsulfonylamino group, contributing to its distinct reactivity and biological interactions. The compound's structure allows for various modifications, enhancing its utility in medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors involved in metabolic pathways.

Target Enzymes

- Enzyme Interaction : Similar compounds have been shown to target enzymes involved in amino acid metabolism and protein synthesis, suggesting that this compound may influence these pathways through competitive inhibition or allosteric modulation.

Mode of Action

- The phenylsulfonylamino group may facilitate interactions via hydrogen bonding or ionic interactions, potentially altering enzyme conformation or activity.

Pharmacological Profile

This compound has been investigated for various pharmacological applications:

- Cellular Responses : Similar compounds have been known to induce changes in enzyme activity or protein expression levels, which may lead to alterations in cellular signaling pathways.

- Absorption and Distribution : Its relatively small size and polar nature suggest that it can be readily absorbed and distributed within biological systems, enhancing its potential therapeutic applications.

Research Applications

The compound has several applications across different fields of research:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.

- Biochemical Studies : Employed in the investigation of enzyme-substrate interactions, particularly in studies focusing on protein modifications and post-translational modifications.

- Pharmaceutical Development : Investigated as a precursor in the synthesis of novel pharmaceutical agents targeting various diseases .

Case Studies

- Inhibition of Enzyme Activity : Research has demonstrated that compounds structurally similar to this compound can inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds with similar sulfonamide structures have demonstrated significant activity against multidrug-resistant strains of cancer cells .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-Boc-3-amino-2-(phenylsulfonylamino)-butanoic acid | Butanoic acid backbone | Moderate enzyme inhibition |

| (S)-Boc-3-amino-2-(phenylsulfonylamino)-valeric acid | Valeric acid backbone | Enhanced cytotoxicity against cancer cells |

The unique combination of the Boc-protected amino group and the phenylsulfonylamino group allows for versatile chemical modifications and interactions, making this compound a valuable compound for further research.

Q & A

What are the critical handling and storage protocols for Boc-(S)-3-amino-2-(phenylsulfonylamino)propionic acid to ensure stability during peptide synthesis?

Level: Basic

Methodological Answer:

The compound’s stability depends on avoiding exposure to oxidizing agents (e.g., peroxides, chlorates) and moisture, which can degrade the Boc-protecting group or sulfonamide moiety . Store in tightly sealed containers under inert gas (e.g., nitrogen) at 2–8°C in a dry, well-ventilated area. Compatibility studies suggest avoiding metal catalysts or containers, as trace metals may catalyze decomposition reactions . Pre-weigh aliquots in a controlled humidity environment to minimize hydrolysis risks.

Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what structural features do they target?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: H and C NMR are critical for confirming stereochemistry (e.g., S-configuration at C3) and verifying the integrity of the phenylsulfonylamino group. Aromatic protons (δ 7.5–8.0 ppm) and Boc-group tert-butyl signals (δ 1.4 ppm) are diagnostic .

- HPLC-MS: Reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) coupled with ESI-MS identifies purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z ~397) .

- FT-IR: Confirms carbonyl stretches (Boc group: ~1680–1720 cm) and sulfonamide S=O vibrations (~1150–1350 cm) .

How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?

Level: Advanced

Methodological Answer:

The phenylsulfonylamino group’s steric bulk requires tailored coupling strategies:

- Use HATU/DIPEA in DMF for rapid activation, minimizing steric hindrance .

- Pre-activate the amino acid for 5–10 minutes before resin addition.

- Monitor coupling via Kaiser test or Fmoc-deprotection UV kinetics. If incomplete, repeat coupling with 20% v/v DMSO to enhance solubility .

- For challenging sequences, employ microwave-assisted SPPS (50°C, 10–15 W) to improve reaction kinetics .

What strategies mitigate racemization during Boc-group deprotection in this compound?

Level: Advanced

Methodological Answer:

Racemization at the α-carbon is minimized by:

- Using TFA/DCM (1:99 v/v) with 1% anisole as scavenger for Boc removal under ice-cooling (0–4°C) to limit acid exposure time .

- Avoiding prolonged heating; monitor deprotection via in-situ FT-IR to confirm Boc-group cleavage (loss of ~1680 cm peak) .

- Employing low-acidity conditions (e.g., HCl/dioxane) if TFA-sensitive residues are present .

How does the phenylsulfonylamino group influence reactivity in peptide bond formation compared to standard amino acids?

Level: Advanced

Methodological Answer:

The sulfonamide group introduces steric hindrance and electron-withdrawing effects, slowing acylation rates. Key considerations:

- Activation Reagents: HATU > HBTU > EDCI for faster activation .

- Solvent Effects: Use DMF/DCM mixtures (3:1) to balance solubility and reactivity.

- Side Reactions: Monitor for sulfonamide cleavage under basic conditions (e.g., piperidine in SPPS); substitute with milder bases like DBU if necessary .

What role does this compound play in synthesizing conformationally constrained peptides?

Level: Basic

Methodological Answer:

The phenylsulfonylamino group imposes torsional restrictions on the peptide backbone, stabilizing β-turn or helical conformations. Applications include:

- Protease Inhibitors: The sulfonamide mimics transition-state geometries in enzyme active sites .

- Structural Probes: Used in NMR studies to map peptide folding pathways by introducing rigidity at specific residues .

How can researchers resolve discrepancies in stereochemical assignment via NMR data for this compound?

Level: Advanced

Methodological Answer:

- Chiral Derivatization: React with (R)- or (S)-Mosher’s acid chloride to generate diastereomers distinguishable by H NMR splitting patterns .

- NOESY/ROESY: Detect spatial proximity between the Boc-group tert-butyl protons and the sulfonamide aryl group to confirm S-configuration at C3 .

- X-ray Crystallography: Resolve absolute configuration using single crystals grown from ethanol/water (7:3) .

What methods enhance solubility of Boc-protected derivatives in aqueous-organic reaction media?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.